molecular formula C8H8INO4 B8765287 4-Iodo-5-nitro-1,2-dimethoxybenzene CAS No. 14120-13-9

4-Iodo-5-nitro-1,2-dimethoxybenzene

Cat. No. B8765287
Key on ui cas rn: 14120-13-9
M. Wt: 309.06 g/mol
InChI Key: JTESSAIGBDTIRH-UHFFFAOYSA-N
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Patent
US08889860B2

Procedure details

4,5-Diiodo-1,2-dimethoxybenzene (8.8 g, 23 mmol) was added into acetic acid (300 mL), and the mixture was heated to 100° C. to dissolve the solid. The clear mixture was then cooled to room temperature followed by dropwise addition of nitric acid (68-70%, 120 mL). The reaction mixture was stirred at room temperature overnight and then poured into ice-water (200 mL). The mixture was extracted by CH2Cl2 (100 mL) three times. The combined organic phase was washed with saturated NaHCO3 solution (200 mL), brine (100 mL), and dried over Na2SO4, concentrated in vacuo, and the residue was purified by silica gel column chromatography to yield 4-iodo-5-nitro-1,2-dimethoxybenzene (5.25 g, 75%). 1H NMR (400 MHz, CDCl3): δ 7.60 (s, 1H, Ph-H), 7.38 (s, 1H, Ph-H), 3.98 (s, 3H, OCH3), 3.92 (s, 3H, OCH3).
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:7](I)=[CH:6][C:5]([O:9][CH3:10])=[C:4]([O:11][CH3:12])[CH:3]=1.[N+:13]([O-])([OH:15])=[O:14]>C(O)(=O)C>[I:1][C:2]1[C:7]([N+:13]([O-:15])=[O:14])=[CH:6][C:5]([O:9][CH3:10])=[C:4]([O:11][CH3:12])[CH:3]=1

Inputs

Step One
Name
Quantity
8.8 g
Type
reactant
Smiles
IC1=CC(=C(C=C1I)OC)OC
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
120 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
ice water
Quantity
200 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
to dissolve the solid
TEMPERATURE
Type
TEMPERATURE
Details
The clear mixture was then cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted by CH2Cl2 (100 mL) three times
WASH
Type
WASH
Details
The combined organic phase was washed with saturated NaHCO3 solution (200 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC1=CC(=C(C=C1[N+](=O)[O-])OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 5.25 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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